molecular formula C20H18ClFN6O B2985655 (2-Chloro-6-fluorophenyl)(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1020977-93-8

(2-Chloro-6-fluorophenyl)(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2985655
CAS No.: 1020977-93-8
M. Wt: 412.85
InChI Key: FTKLKPIRNHYQDT-UHFFFAOYSA-N
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Description

(2-Chloro-6-fluorophenyl)(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone is a synthetically designed small molecule that incorporates a piperazine core flanked by a chlorophenyl and an aminopyridazine group. This structure is characteristic of compounds investigated for their potential bioactivity in medicinal chemistry research . The piperazine ring is a privileged scaffold in drug discovery, often used to optimize pharmacokinetic properties and serve as a conformational scaffold for positioning pharmacophoric groups during target interaction . Compounds featuring pyridazine and piperazine motifs, structurally related to this product, have been reported in scientific literature to exhibit interesting pharmacological profiles. Research on analogous molecules indicates potential areas of investigation for this chemical class, which may include analgesic and anti-inflammatory activities . Some related derivatives have been studied as non-opioid analgesic agents, exploring efficacy while aiming to mitigate serious side effects associated with other drug classes . The molecular architecture allows it to be synthesized and studied as part of targeted drug discovery efforts, particularly in the development of kinase inhibitors or other therapeutically relevant targets . This product is provided for research purposes to facilitate such chemical biology and drug discovery applications.

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-[4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN6O/c21-15-4-1-5-16(22)19(15)20(29)28-11-9-27(10-12-28)18-7-6-17(25-26-18)24-14-3-2-8-23-13-14/h1-8,13H,9-12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKLKPIRNHYQDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NC3=CN=CC=C3)C(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (2-Chloro-6-fluorophenyl)(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyridazinyl intermediate: This step involves the reaction of a pyridine derivative with a suitable amine to form the pyridazinyl intermediate.

    Coupling with the phenyl ring: The pyridazinyl intermediate is then coupled with a chlorofluorobenzene derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Final assembly:

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and minimize costs, including the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

(2-Chloro-6-fluorophenyl)(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(2-Chloro-6-fluorophenyl)(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone has a wide range of scientific research applications, including:

    Medicinal Chemistry: This compound is of interest for its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Research: It can be used as a tool compound to study the biological pathways and mechanisms involving pyridazinyl and piperazinyl moieties.

    Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2-Chloro-6-fluorophenyl)(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional properties are best understood when compared to three closely related derivatives (Table 1). Key differences lie in the substituents on the pyridazine ring, the ketone bridge, and associated pharmacological implications.

Table 1: Structural and Functional Comparison

Compound Name Substituent on Pyridazine Ketone Type Molecular Formula Molecular Weight Key Functional Features
(2-Chloro-6-fluorophenyl)(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone Pyridin-3-ylamino Methanone Not provided Not provided Pyridin-3-ylamino : Enhances hydrogen-bonding capacity; may improve target selectivity. Methanone : Direct linkage optimizes steric alignment for receptor binding.
(2-Chloro-6-fluorophenyl)[4-(6-propoxypyridazin-3-yl)piperazin-1-yl]methanone Propoxy Methanone C19H19ClFN3O2 383.8 Propoxy : Increases lipophilicity, potentially enhancing membrane permeability. Methanone : Similar to target compound but lacks H-bond donor capability.
2-(2-Chloro-6-fluorophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone Cyclopropyl Ethanone C19H20ClFN4O 374.8 Cyclopropyl : Introduces steric rigidity, possibly restricting conformational flexibility. Ethanone : Methyl spacer may reduce binding affinity compared to methanone.

Key Findings

Substituent Effects: The pyridin-3-ylamino group in the target compound provides hydrogen-bond donor/acceptor sites absent in analogs with propoxy (ether) or cyclopropyl (non-polar) groups. This feature could enhance interactions with polar residues in biological targets (e.g., kinases or GPCRs) . The cyclopropyl group in the ethanone derivative () imposes conformational constraints, which may reduce off-target interactions but could also limit binding pocket accessibility .

Ketone Bridge Differences: Methanone (direct carbonyl linkage) in the target compound and ’s analog ensures minimal steric bulk, favoring tight binding to flat aromatic pockets in receptors.

Synthetic Routes: The target compound’s synthesis likely involves nucleophilic substitution to introduce the pyridin-3-ylamino group, contrasting with the hydrolysis and alkylation steps used for propoxy/cyclopropyl analogs .

Pharmacological Implications: Increased lipophilicity in the propoxy derivative () may improve blood-brain barrier penetration, relevant for CNS-targeting drugs. The target compound’s amino group could mitigate metabolic instability compared to ether-linked analogs, though specific ADME data are unavailable .

Biological Activity

The compound (2-Chloro-6-fluorophenyl)(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone represents a significant area of interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a multi-functional structure that includes:

  • A chloro and fluoro substituent on a phenyl ring.
  • A piperazine moiety.
  • A pyridazin derivative.

These structural elements contribute to its lipophilicity and bioavailability, enhancing its potential as a therapeutic agent.

The biological activity of the compound is hypothesized to arise from its ability to interact with various biological targets. Key mechanisms include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, similar to other piperazine derivatives which have shown promising results against various targets, including kinases and G-protein coupled receptors.
  • Receptor Modulation: It may act as an antagonist or agonist at certain receptors, thereby modulating physiological responses .

Antimicrobial Activity

Preliminary studies have indicated that compounds structurally related to this compound exhibit antimicrobial properties. For instance, derivatives have shown significant activity against Mycobacterium tuberculosis, with IC90 values ranging from 3.73 to 4.00 μM in certain studies .

Cytotoxicity Testing

In vitro cytotoxicity assays on human embryonic kidney cells (HEK-293) revealed that several derivatives of the compound were non-toxic, suggesting a favorable safety profile for further development .

Synthesis and Derivatives

The synthesis of the compound can be achieved through several methods:

  • Piperazine Coupling: Utilizing piperazine derivatives with halogenated pyridazines.
  • Multi-step Reactions: Involving cyclization and cross-coupling reactions to form the desired molecular framework.

Data Table: Biological Activity Overview

Activity TypeTarget Organism/PathwayIC50/IC90 ValuesNotes
AntimicrobialMycobacterium tuberculosisIC90: 3.73 - 4.00 μMSignificant activity observed
CytotoxicityHEK-293 CellsNon-toxicFavorable safety profile
Enzyme InhibitionVarious EnzymesTBDPotential for therapeutic applications

Case Studies

  • Anti-Tubercular Activity: A study focused on the design and synthesis of piperazine derivatives showed that compounds similar to our target exhibited promising anti-tubercular activity against Mycobacterium tuberculosis H37Ra, paving the way for further investigations into their mechanisms and efficacy .
  • Cytotoxicity Assessments: Research evaluating the cytotoxic effects of piperazine-containing compounds found that many derivatives were non-toxic to human cells, indicating their potential for safe therapeutic use .

Q & A

Q. Basic

  • 1^1H-NMR and 13^{13}C-NMR : Identify aromatic protons (δ 6.8–8.8 ppm for pyridazine/piperazine) and carbonyl signals (δ ~165–170 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+^+) with <5 ppm mass accuracy .
  • X-ray crystallography : Resolve ambiguous stereochemistry or crystal packing effects, as demonstrated for structurally similar fluorophenyl-piperazine derivatives .

How can low coupling efficiency in the methanone formation step be mitigated?

Q. Advanced

  • Coupling agents : Use HATU or EDCI with Hunig’s base to enhance activation of the carboxylic acid intermediate .
  • Solvent optimization : Replace DMF with dichloromethane (DCM) if steric hindrance from the 2-chloro-6-fluorophenyl group limits reactivity.
  • Temperature control : Conduct reactions at 0–4°C to minimize side reactions while maintaining reactivity .

What strategies are recommended for evaluating cytotoxic activity in cancer cell lines?

Q. Basic

  • Assay design : Use the MTT assay with adherent cancer cell lines (e.g., HeLa, MCF-7) exposed to 1–100 µM compound for 48–72 hours.
  • Controls : Include cisplatin as a positive control and DMSO as a vehicle control. Normalize data to untreated cells .
  • Dose-response curves : Calculate IC50_{50} values using non-linear regression models (e.g., GraphPad Prism).

How should researchers resolve contradictions between in vitro and in vivo efficacy data?

Q. Advanced

  • Pharmacokinetic (PK) studies : Measure plasma half-life, bioavailability, and tissue distribution to identify absorption/metabolism issues.
  • Metabolite profiling : Use LC-MS to detect inactive or toxic metabolites that may explain reduced in vivo activity .
  • Formulation adjustments : Test solubility enhancers (e.g., cyclodextrins) or prodrug strategies to improve bioavailability .

What storage conditions prevent degradation of this compound?

Q. Basic

  • Temperature : Store at –20°C in amber vials to minimize light/heat-induced decomposition.
  • Atmosphere : Use argon or nitrogen to prevent oxidation.
  • Stability monitoring : Perform periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation peaks .

How can computational methods aid in mechanistic studies of biological activity?

Q. Advanced

  • Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to predict binding modes.
  • MD simulations : Simulate ligand-protein interactions over 100 ns to assess stability and identify key residues .
  • SAR analysis : Correlate structural modifications (e.g., substituents on pyridazine) with activity trends from assay data .

What analytical techniques identify impurities in synthesized batches?

Q. Advanced

  • HPLC-PDA/MS : Use a C18 column with UV detection (254 nm) and MS fragmentation to characterize byproducts.
  • 2D-NMR : Employ HSQC and HMBC to assign impurity structures, particularly regioisomers or unreacted intermediates .
  • Elemental analysis : Confirm purity (>95%) by matching experimental vs. theoretical C/H/N percentages .

How can researchers optimize reaction yields for scale-up synthesis?

Q. Advanced

  • Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)2_2) for coupling steps to reduce reaction time.
  • Flow chemistry : Implement continuous flow reactors to improve heat/mass transfer and reproducibility .
  • DoE (Design of Experiments) : Use factorial designs to optimize variables (e.g., solvent, temperature, stoichiometry) .

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